molecular formula C10H7NO2 B113261 2-Hydroxyquinoline-3-carbaldehyde CAS No. 91301-03-0

2-Hydroxyquinoline-3-carbaldehyde

Cat. No.: B113261
CAS No.: 91301-03-0
M. Wt: 173.17 g/mol
InChI Key: VWHKEYXRRNSJTN-UHFFFAOYSA-N
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Description

2-Hydroxyquinoline-3-carbaldehyde is an organic compound with the molecular formula C10H7NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2-Hydroxyquinoline-3-carbaldehyde can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-oxo-1H-quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHKEYXRRNSJTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343371
Record name 2-hydroxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91301-03-0
Record name 2-hydroxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyquinoline-3-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 2-Hydroxyquinoline-3-carbaldehyde has the molecular formula C10H7NO2 and a molecular weight of 173.17 g/mol.

ANone: Researchers commonly utilize various spectroscopic techniques to characterize this compound and its derivatives, including:

  • 1H-NMR: Provides information about the hydrogen atoms' environment within the molecule. [, ]
  • FTIR: Helps identify functional groups present in the compound by analyzing its infrared absorption spectrum. [, ]
  • Mass Spectroscopy: Used to determine the molecular weight and structural information by analyzing the mass-to-charge ratio of ions. [, ]
  • UV-Vis Spectroscopy: Provides insights into the compound's electronic transitions and its interactions with other molecules. [, ]

A: While this compound itself might not possess strong catalytic activity, its derivative, anacardic acid (derived from Cashew Nut Shell Liquid) has been successfully employed as a green catalyst. [] This natural catalyst facilitated the synthesis of a quinoline-based amino acid Schiff base ligand via a solvent-free grinding technique, showcasing a greener approach to chemical synthesis. []

A: Research indicates that introducing various substituents on the quinoline ring or modifying the aldehyde group can significantly impact the compound's biological activity. For example, incorporating fluorine atoms into the structure resulted in enhanced anti-tuberculosis activity. [] Additionally, condensing this compound with different amines to form Schiff bases leads to diverse biological activities, including antimicrobial and DNA binding properties. [, , ]

ANone: Studies have demonstrated promising results regarding the biological activities of this compound and its derivatives:

  • Antimicrobial Activity: Several synthesized Schiff base derivatives of this compound exhibited potent anti-tuberculosis activity against Mycobacterium tuberculosis, with some showing efficacy comparable to standard drugs. [, ]
  • DNA Binding & Cleavage: Metal complexes incorporating Schiff bases derived from this compound have demonstrated DNA binding affinity, primarily through intercalation. [, ] Some complexes even exhibited photo-induced DNA cleavage activity, suggesting potential applications in photodynamic therapy. [, ]
  • Metal Ion Sensing: A Rhodamine B derivative synthesized using this compound functioned as a selective colorimetric sensor for Cu2+ and a fluorogenic sensor for Hg2+, highlighting its potential in environmental monitoring and analytical applications. [, ]

ANone: Computational methods play a vital role in understanding and predicting the properties of this compound and its derivatives. For example:

  • Molecular Docking: This technique helps visualize and predict the binding mode and affinity of metal complexes with biomolecules like DNA. [] This provides valuable insights into potential mechanisms of action.
  • Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, optical properties, and energy levels (HOMO-LUMO) of this compound derivatives. [] This information is crucial for designing new materials with tailored properties for applications like optoelectronics.

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